1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid
Overview
Description
“1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid” is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of azetidines, such as “1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular formula of “1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid” is C12H12FNO4 . Its molecular weight is 253.23 .Chemical Reactions Analysis
Azetidines, such as “1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
Azetidine and its derivatives have been used in the synthesis of new heterocyclic amino acid derivatives . The process involves aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)acetates . This method provides a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
Suzuki–Miyaura Cross-Coupling Reaction
The Suzuki–Miyaura cross-coupling reaction is another application of azetidine derivatives . This reaction is used in the synthesis and diversification of novel heterocyclic amino acid derivatives .
Inhibitors and Substrate Mimics
Azetidine derivatives can act as irreversible inhibitors and substrate mimics of diaminopimelate (DAP) epimerase . This enzyme is crucial for the biosynthesis of lysine in plants . Therefore, azetidine derivatives could be used in the development of new plant growth regulators or herbicides .
Biological Applications
Azetidine derivatives are biologically important constrained amino acid derivatives and versatile building blocks in the preparation of proteinogenic and non-proteinogenic amino acids and biologically active nitrogen-containing compounds . They could be used in the development of new drugs or therapeutic agents .
Foldameric Applications
Azetidine derivatives are of significant interest as potential foldameric building blocks . Foldamers are oligomers that fold into specific shapes, and they have potential applications in areas such as drug design, catalysis, and materials science .
Precursors for Obtaining 3-Substituted Azetidine-2-Carboxylic Acids
Azetidines are precursors for obtaining 3-substituted azetidine-2-carboxylic acids . The key step involves the deprotection of α-chloro-β-amino-sulfinyl imidates with 4 N HCl in dioxane to afford the corresponding imidate hydrochloride .
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4/c13-9-3-1-2-4-10(9)18-7-11(15)14-5-8(6-14)12(16)17/h1-4,8H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSALNMCPMRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.